![molecular formula C13H8Cl2N2OS2 B2369805 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291486-65-1](/img/structure/B2369805.png)
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, commonly referred to as 7-DCMSTP, is a compound that has recently been studied for its potential applications in scientific research. 7-DCMSTP is a sulfur-containing heterocyclic compound that has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. This compound has been gaining attention due to its potential for use in laboratory experiments and for its potential therapeutic applications.
Applications De Recherche Scientifique
Cytostatic and Antiviral Profiling
- Synthesis and Cytostatic and Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides: This study presents the synthesis of new thieno-fused 7-deazapurine ribonucleosides showing notable in vitro cytostatic activities against various cancer and leukemia cell lines, along with some antiviral activity against HCV. Such compounds, including those similar to 7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one, are promising in cancer and antiviral research (Tichy et al., 2017).
Antimicrobial Properties
- Synthesis and Antimicrobial Activity of New Substituted Pyrido[3′,2′:4,5]thieno[3,2-d]Pyrimidinone Derivatives: A series of derivatives, including compounds similar to the mentioned chemical, demonstrated significant antimicrobial activities. This positions them as potential antimicrobial agents, especially in comparison to established drugs like streptomycin and fusidic acid (Fayed et al., 2014).
Antitumor Activity
- Synthesis and Evaluation of Antitumor Activity of New 4-Substituted Thieno[3,2-d]Pyrimidine and Thienotriazolopyrimidine Derivatives: This study highlights the synthesis of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives with significant anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma. These findings suggest potential applications in cancer treatment research (Hafez & El-Gazzar, 2017).
Synthesis and Reactions for Biological Applications
- Synthesis of Some New Pyrido[3', 2' :4,5]thieno[3,2-d]Pyrimidin-4(3H)-ones and Pyrido[3', 2': 4,5]thieno[2,3-e]-1,2,4-Triazolo[1,5-c]Pyrimidine Derivatives: The synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones and their derivatives indicates a pathway for developing new compounds with potential biological applications, including antimicrobial and anti-inflammatory properties (Ho, 2001).
Fluorescence Properties for Imaging
- Synthesis, Solid-state Fluorescence Properties, and Computational Analysis of Novel 2-Aminobenzo[4,5]thieno[3,2-d]Pyrimidine 5,5-dioxides: The study of fluorescent compounds derived from thieno[3,2-d]pyrimidines like the one suggests their use in imaging applications due to their strong solid-state fluorescence properties, beneficial for diagnostic and research tools in biochemistry and medical science (Yokota et al., 2012).
Antimicrobial and Anti-inflammatory Agents
- Synthesis, Reactions, and Biological Study of Some New Thienopyrimidine Derivatives as Antimicrobial and Anti-inflammatory Agents: This research underlines the importance of thienopyrimidine derivatives, including those structurally related to the specified compound, as effective antimicrobial and anti-inflammatory agents. The study demonstrates the biological activities of these compounds against fungi, bacteria, and inflammation (Tolba et al., 2018).
Propriétés
IUPAC Name |
7-(3,4-dichlorophenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-19-13-16-10-7(5-20-11(10)12(18)17-13)6-2-3-8(14)9(15)4-6/h2-5H,1H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZAYKRJEAHAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)SC=C2C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-ethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2369723.png)
![6'H-Spiro[azetidine-3,5'-imidazo[1,2-a]pyrimidin]-7'(8'H)-one dihydrochloride](/img/structure/B2369728.png)
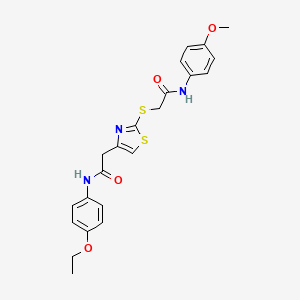
![2-(methylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2369732.png)
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2369733.png)
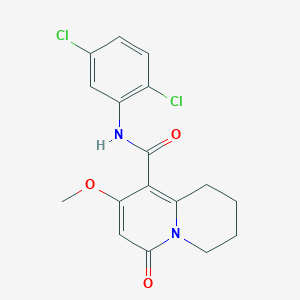
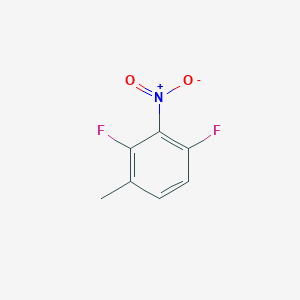
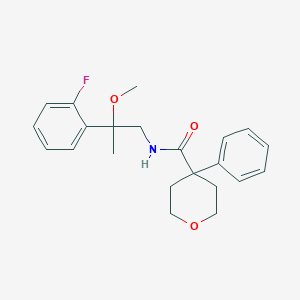

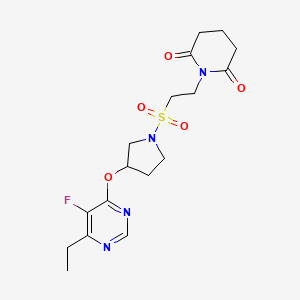
![3-Prop-2-ynyloxy-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B2369741.png)
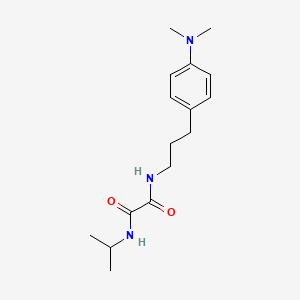

![4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2369744.png)